molecular formula C29H39N3O3 B12300952 4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide

4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide

Cat. No.: B12300952
M. Wt: 477.6 g/mol
InChI Key: CVDXFPBVOIERBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pumafentrine is a dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4. It has been investigated for its potential therapeutic effects in various inflammatory and respiratory diseases. The compound has shown promise in reducing inflammation by suppressing the synthesis of pro-inflammatory cytokines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pumafentrine involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the reaction of specific benzamide derivatives with hexahydrobenzo[c][1,6]naphthyridine intermediates. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of pumafentrine would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Pumafentrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in pumafentrine.

    Substitution: Substitution reactions can be employed to introduce different substituents into the molecular structure of pumafentrine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase enzymes.

    Biology: Investigated for its effects on cellular signaling pathways and cytokine production.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, respiratory conditions, and experimental colitis.

Mechanism of Action

Pumafentrine exerts its effects by inhibiting the activity of phosphodiesterase 3 and phosphodiesterase 4. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate, which in turn modulates various cellular processes. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of smooth muscle cells.

Comparison with Similar Compounds

Pumafentrine is unique in its dual inhibition of phosphodiesterase 3 and phosphodiesterase 4. Similar compounds include:

    Roflumilast: A selective inhibitor of phosphodiesterase 4, used in the treatment of chronic obstructive pulmonary disease.

    Cilostazol: A selective inhibitor of phosphodiesterase 3, used to treat intermittent claudication.

    Ensifentrine: Another dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4, currently under investigation for respiratory diseases.

Pumafentrine’s dual inhibition mechanism provides a broader range of therapeutic effects compared to selective inhibitors, making it a promising candidate for further research and development.

Properties

Molecular Formula

C29H39N3O3

Molecular Weight

477.6 g/mol

IUPAC Name

4-(9-ethoxy-8-methoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C29H39N3O3/c1-8-35-27-15-22-23(16-26(27)34-7)28(30-25-13-14-31(6)17-24(22)25)20-9-11-21(12-10-20)29(33)32(18(2)3)19(4)5/h9-12,15-16,18-19,24-25H,8,13-14,17H2,1-7H3

InChI Key

CVDXFPBVOIERBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.